N,O-Ditosyl D-Phenylalaninol-d2
Description
N,O-Ditosyl D-Phenylalaninol-d2 is a labeled analogue of N,O-Ditosyl D-Phenylalaninol, used primarily in proteomics research. It has the molecular formula C23H23D2NO5S2 and a molecular weight of 461.59 . This compound is notable for its use in stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.
Properties
Molecular Formula |
C23H25NO5S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
[(2R)-1,1-dideuterio-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m1/s1/i17D2 |
InChI Key |
QATCEFUUVQOULD-OGOANFNBSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,O-Ditosyl D-Phenylalaninol-d2 involves the protection of D-phenylalaninol with tosyl groups. The reaction typically requires the use of tosyl chloride and a base such as pyridine or triethylamine. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity . Industrial production methods are similar but scaled up, with stringent controls on reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
N,O-Ditosyl D-Phenylalaninol-d2 undergoes several types of chemical reactions:
Scientific Research Applications
N,O-Ditosyl D-Phenylalaninol-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is employed in metabolic research to study pathways and mechanisms in living organisms.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of N,O-Ditosyl D-Phenylalaninol-d2 involves its role as a labeled analogue. It interacts with specific molecular targets and pathways, allowing researchers to trace and study metabolic processes. The deuterium labeling provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating the analysis of complex biological systems.
Comparison with Similar Compounds
N,O-Ditosyl D-Phenylalaninol-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some related compounds include:
N,O-Ditosyl D-Phenylalaninol: The unlabeled version used for similar applications.
N,O-Ditosyl L-Phenylalaninol: The L-enantiomer with different stereochemistry.
N,O-Ditosyl D-Phenylalaninol-d3: Another labeled analogue with different isotopic labeling.
These compounds share similar chemical properties but differ in their specific applications and labeling techniques.
Biological Activity
N,O-Ditosyl D-Phenylalaninol-d2 is a deuterated compound that has garnered attention in various fields of research, particularly in chemistry and biology. Its unique structure allows it to serve as a valuable tool in metabolic labeling and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. This article explores its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
N,O-Ditosyl D-Phenylalaninol-d2 has the molecular formula and a molecular weight of 461.59 g/mol. The presence of deuterium (D) atoms enhances its utility in NMR studies, providing distinct signals that facilitate the tracking of biochemical processes.
The primary mechanism of action for N,O-Ditosyl D-Phenylalaninol-d2 involves its role as a labeled analogue. The deuterium atoms allow researchers to monitor its interactions within biological systems through NMR spectroscopy. This capability is crucial for understanding metabolic pathways, enzyme functions, and drug interactions.
Biological Activity
Research indicates that N,O-Ditosyl D-Phenylalaninol-d2 exhibits various biological activities, particularly in the following areas:
- Metabolic Labeling : It is used to trace biochemical pathways, enabling scientists to study cellular processes in detail.
- Enzyme Interaction Studies : The compound aids in the investigation of enzyme functions by acting as a substrate or inhibitor.
- Drug Development : It plays a role in developing diagnostic tools and therapeutic agents by helping to elucidate drug interactions and mechanisms.
Applications in Scientific Research
N,O-Ditosyl D-Phenylalaninol-d2 finds applications across several scientific disciplines:
- Chemistry : Utilized as a reference standard in NMR spectroscopy to study reaction mechanisms.
- Biology : Employed in metabolic labeling experiments to trace biochemical pathways.
- Medicine : Used in the development of diagnostic tools and therapeutic agents.
- Industry : Applied in producing stable isotope-labeled compounds for environmental and food safety testing.
Case Study 1: Enzyme Function Analysis
In a study examining enzyme kinetics, N,O-Ditosyl D-Phenylalaninol-d2 was used to label substrates, allowing researchers to track the conversion rates of various biochemical reactions. The results indicated that the compound significantly improved the resolution of metabolic pathways when analyzed via NMR spectroscopy.
Case Study 2: Drug Interaction Studies
Another research project utilized N,O-Ditosyl D-Phenylalaninol-d2 to investigate interactions between potential therapeutic agents and their target enzymes. The compound's deuterated nature provided clear insights into binding affinities and reaction kinetics, leading to more effective drug design.
Summary of Findings
The biological activity of N,O-Ditosyl D-Phenylalaninol-d2 is characterized by its utility as a metabolic tracer and reference standard in biochemical research. Its ability to facilitate detailed studies on enzyme functions and drug interactions makes it an invaluable asset across various scientific fields.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.59 g/mol |
| Applications | Metabolic labeling, enzyme studies, drug development |
| Mechanism of Action | Acts as a labeled analogue for tracking processes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
